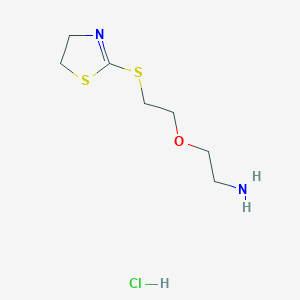
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride
Übersicht
Beschreibung
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2OS2 and its molecular weight is 242.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2-((4,5-Dihydrothiazol-2-yl)thio)ethoxy)ethan-1-amine hydrochloride, a compound featuring a thiazole moiety, has garnered interest due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, supported by research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight: 195.73 g/mol
CAS Number: 1824062-23-8
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a range of biological activities. The following sections detail specific findings related to the compound's efficacy against various biological targets.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. A study evaluating various thiazole compounds demonstrated that certain derivatives exhibited antimicrobial activity against clinically relevant bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values varied, with some compounds showing MICs as low as 100 µg/mL against Gram-positive bacteria .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1b | E. faecalis | 100 |
| 6e | Micrococcus luteus | 1.95 |
| 6i | Bacillus spp. | 3.91 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, a series of hydrazinecarbonyl-thiazol-2-acetamides were synthesized and evaluated for their anticancer activity. Compound 20 demonstrated IC50 values of 1.67 µM against HeLa cells and 4.87 µM against MCF-7 cells, indicating potent antitumor effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 20 | HeLa | 1.67 |
| 21 | MCF-7 | 4.87 |
The mechanism by which these compounds exert their effects is multifaceted. For example, compound 20 was shown to induce apoptosis in cancer cells through the activation of caspase pathways and cell cycle arrest at the G1/S phase . Additionally, inhibition assays revealed that certain compounds acted on key targets such as EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase), with IC50 values indicating strong inhibitory effects .
Case Studies
A notable case study involved the evaluation of a thiazole derivative in an animal model of Ehrlich ascites carcinoma (EAC). The treatment resulted in significant reductions in tumor volume and body weight gain compared to control groups, underscoring its potential as an effective anticancer agent .
Eigenschaften
IUPAC Name |
2-[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS2.ClH/c8-1-3-10-4-6-12-7-9-2-5-11-7;/h1-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNIHUWBQQJXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















